molecular formula C42H78INO2 B157800 CAY10614 CAS No. 1202208-36-3

CAY10614

Cat. No.: B157800
CAS No.: 1202208-36-3
M. Wt: 756.0 g/mol
InChI Key: UXOPVNPWTUWUEA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10614 is a potent antagonist of Toll-like receptor 4 (TLR4). It inhibits the activation of TLR4 induced by lipid A, with an IC50 value of 1.675 micromolar. This compound has shown potential in improving the survival rate of mice in lethal endotoxin shock models .

Mechanism of Action

Target of Action

CAY10614, also known as N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide or cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide, is a potent antagonist of Toll-like receptor 4 (TLR4) . TLR4 is a transmembrane pattern-recognition receptor of the innate immune system that recognizes diverse pathogen-derived and tissue damage-related ligands .

Mode of Action

this compound inhibits the lipid A-induced activation of TLR4 . Lipid A is a lipid-rich component of endotoxin, also known as lipopolysaccharide (LPS), which is part of the outer membrane of Gram-negative bacteria . The IC50 value of this compound, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 1.675 μM .

Biochemical Pathways

The activation of TLR4 initiates an immune response. The overactivation of tlr4 can lead to harmful inflammation and cell death . By inhibiting the activation of TLR4, this compound can potentially prevent these harmful effects .

Pharmacokinetics

It is known that this compound can improve the survival of mice in a lethal endotoxin shock model , suggesting that it has sufficient bioavailability to exert its effects in vivo.

Result of Action

this compound has been shown to inhibit the increase of cytosolic calcium induced by LPS in neurons . This suggests that this compound can prevent neuron cell death caused by LPS-induced calcium dysregulation .

Action Environment

The effectiveness of this compound can be influenced by the environment in which it is used. For example, the expression of TLR4 is significantly larger in aged hippocampal cultures, and treatment of these cultures with amyloid β oligomers (Aβo) increases TLR4 expression and enhances LPS-induced calcium responses and neuron cell death . In this context, this compound could potentially be more effective due to the increased expression of its target, TLR4 .

Preparation Methods

The synthetic route for CAY10614 involves the reaction of N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium iodide with appropriate reagents under controlled conditions. The compound is typically prepared in a solid form, appearing white to off-white . Industrial production methods involve the use of high-purity reagents and stringent reaction conditions to ensure the desired product’s consistency and quality .

Chemical Reactions Analysis

CAY10614 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CAY10614 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of TLR4 activation and its downstream effects.

    Biology: Employed in cellular and molecular biology research to investigate the role of TLR4 in various biological processes.

    Medicine: Explored for its potential therapeutic applications in treating conditions related to TLR4 activation, such as sepsis and inflammatory diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting TLR4

Comparison with Similar Compounds

CAY10614 is unique in its potent antagonistic activity against TLR4. Similar compounds include:

Compared to these compounds, this compound has shown higher potency and efficacy in inhibiting TLR4 activation, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H78NO2.HI/c1-5-7-9-11-13-15-17-19-21-23-25-29-35-44-41-34-33-39(38-43(3,4)40-31-27-28-32-40)37-42(41)45-36-30-26-24-22-20-18-16-14-12-10-8-6-2;/h33-34,37,40H,5-32,35-36,38H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOPVNPWTUWUEA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=C(C=C(C=C1)C[N+](C)(C)C2CCCC2)OCCCCCCCCCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H78INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649373
Record name N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202208-36-3
Record name N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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